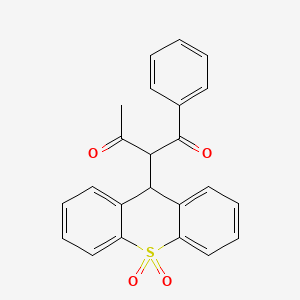
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione
Overview
Description
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione, also known as DTB or thioxanthenone, is a fluorescent dye that has been widely used in scientific research. It is a derivative of thioxanthene and has a unique chemical structure that makes it useful for a variety of applications. In
Mechanism of Action
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione works by binding to hydrophobic regions of proteins and other biomolecules. It has been shown to bind to the hydrophobic pocket of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By binding to COX-2, this compound inhibits the production of these prostaglandins and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has several advantages for lab experiments. It is a highly fluorescent dye that can be easily detected and quantified. It is also relatively stable and has a long shelf life. However, this compound has some limitations. It is not water-soluble, which can limit its use in aqueous environments. It also has a relatively low quantum yield, which can make it less sensitive than other fluorescent dyes.
Future Directions
There are several future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione in scientific research. One area of interest is the development of new fluorescent probes based on the this compound structure. These probes could be used to label specific biomolecules and to study their interactions in vivo. Another area of interest is the use of this compound in drug discovery. This compound has been shown to inhibit the growth of cancer cells, and it may have potential as a therapeutic agent for cancer and other diseases. Finally, this compound could be used to study the structure and function of membrane proteins, which are important targets for drug discovery.
Conclusion:
In conclusion, this compound is a versatile fluorescent dye that has been widely used in scientific research. Its unique chemical structure and binding properties make it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and spectroscopy. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new fluorescent probes, the use of this compound in drug discovery, and the study of membrane proteins.
Scientific Research Applications
2-(10,10-dioxido-9H-thioxanthen-9-yl)-1-phenyl-1,3-butanedione has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. This compound has also been used to study the dynamics of lipid membranes and to investigate the interaction between proteins and lipids.
properties
IUPAC Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4S/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)28(26,27)20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBMPXSZFAFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C13)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
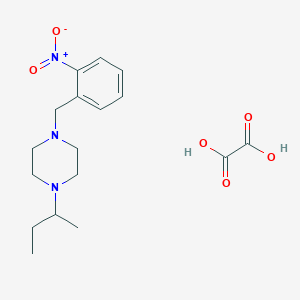
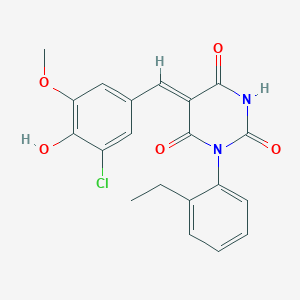
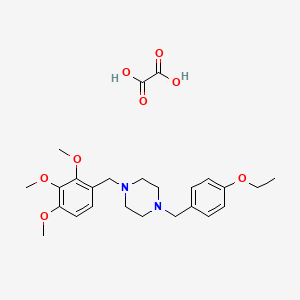
![4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939319.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)

![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![4-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrophthalonitrile](/img/structure/B3939346.png)
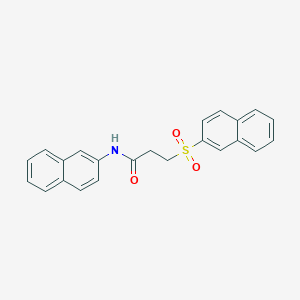
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)